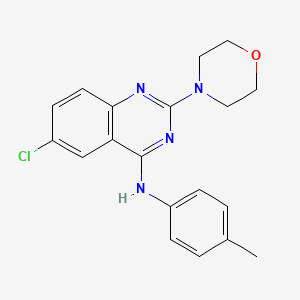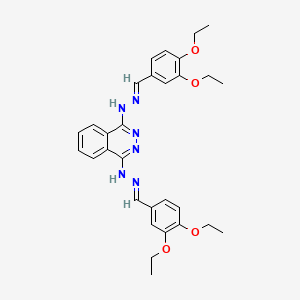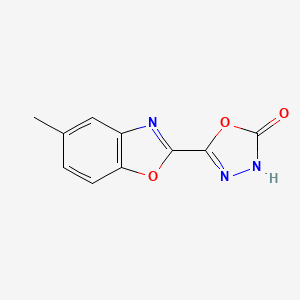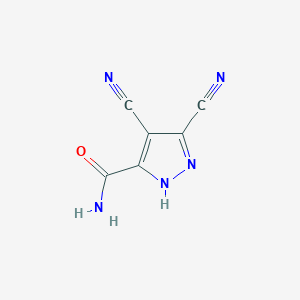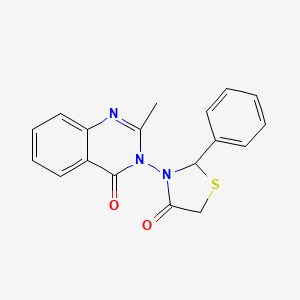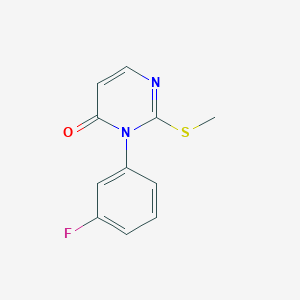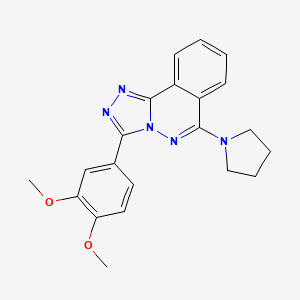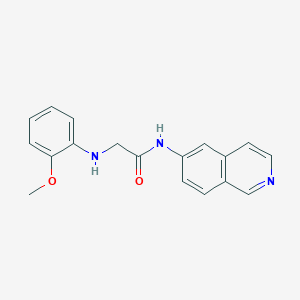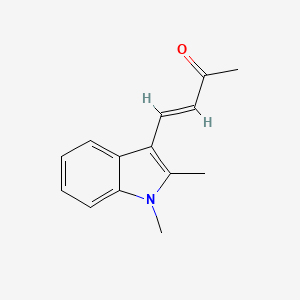
3-Thiazolin-2-one, 4-hydrazino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinylthiazol-2(5H)-one is a heterocyclic compound containing both a thiazole ring and a hydrazine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylthiazol-2(5H)-one typically involves the reaction of thiosemicarbazide with α-haloketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control.
化学反応の分析
Types of Reactions
4-Hydrazinylthiazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazides or other derivatives.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce hydrazides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydrazinylthiazol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the thiazole ring can participate in π-π interactions with aromatic residues.
類似化合物との比較
Similar Compounds
4-Hydrazinylthiazole: Similar structure but lacks the carbonyl group.
Thiosemicarbazones: Contain a thiosemicarbazide moiety but do not form a thiazole ring.
Hydrazinylpyridines: Contain a hydrazine group attached to a pyridine ring.
Uniqueness
4-Hydrazinylthiazol-2(5H)-one is unique due to the presence of both a thiazole ring and a hydrazine group, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
34794-85-9 |
|---|---|
分子式 |
C3H5N3OS |
分子量 |
131.16 g/mol |
IUPAC名 |
(4E)-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-2-1-8-3(7)5-2/h1,4H2,(H,5,6,7) |
InChIキー |
SNESZCZBEPAFCB-UHFFFAOYSA-N |
異性体SMILES |
C1/C(=N\N)/NC(=O)S1 |
正規SMILES |
C1C(=NN)NC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


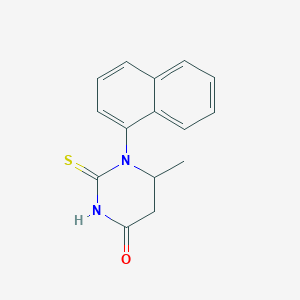
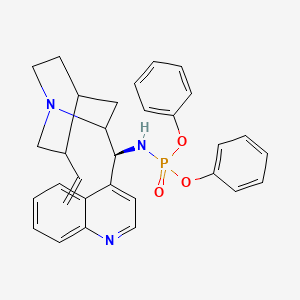
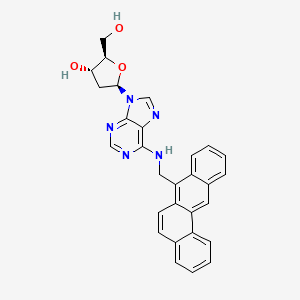
![4,6-Diphenyl[1,2]thiazolo[5,4-d]pyrimidin-3(2H)-one](/img/structure/B15213956.png)
